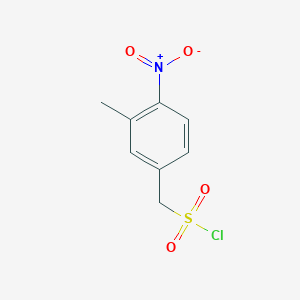
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H8ClNO4S and its molecular weight is 249.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Similar compounds like methanesulfonyl chloride are known to react with alcohols and amines .
Mode of Action
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is highly reactive. It functions as an electrophile, serving as a source of the “CH3SO2+” synthon . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
In one study, it was found that enzymes involved in para-nitrophenol and 2-chloro-4-nitrophenol catabolism were also responsible for 3-Methyl-4-nitrophenol degradation .
Result of Action
Related compounds have been shown to induce significant mitochondrial dysfunction, including changes in mitochondria distribution, atp production, mitochondrial membrane potential, and ros accumulation .
生物活性
(3-Methyl-4-nitrophenyl)methanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily utilized as a reagent in organic synthesis and has implications in enzyme inhibition studies. Below, we explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes a nitrophenyl group attached to a methanesulfonyl chloride moiety. This unique combination of functional groups contributes to its reactivity and biological activity.
- Molecular Formula : C₈H₉ClN₂O₃S
- CAS Number : 2228364-47-2
The biological activity of this compound is largely attributed to its ability to interact with various enzymes through covalent modification. The sulfonyl chloride group is known for its electrophilic nature, allowing it to form covalent bonds with nucleophilic amino acid residues in enzyme active sites, leading to irreversible inhibition.
Target Enzymes
- Enzyme Inhibition : It has been shown to inhibit serine hydrolases and other enzymes that contain nucleophilic residues such as serine or cysteine in their active sites. This inhibition alters normal enzymatic functions, which can be leveraged in biochemical research.
Biological Activity
The compound's biological activity has been assessed in various studies, highlighting its potential applications in drug development and enzyme inhibition:
- Enzyme Inhibition Studies : Research indicates that this compound effectively inhibits several key enzymes involved in metabolic pathways. For instance, it has demonstrated significant inhibitory effects on acetylcholinesterase, an enzyme critical for neurotransmission.
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic properties against cancer cell lines. For example, modifications of similar sulfonamide compounds have shown promising results in inhibiting cell proliferation in HeLa cells .
- Pharmacological Applications : As a potential lead compound, it is being investigated for its role in developing new pharmaceuticals targeting specific biological pathways involved in diseases such as cancer and neurodegenerative disorders .
Case Studies and Research Findings
属性
IUPAC Name |
(3-methyl-4-nitrophenyl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-6-4-7(5-15(9,13)14)2-3-8(6)10(11)12/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOCHNIHARCSOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














